3-(2-Methoxybenzyl)azetidin-3-ol
CAS No.:
Cat. No.: VC18222314
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15NO2 |
---|---|
Molecular Weight | 193.24 g/mol |
IUPAC Name | 3-[(2-methoxyphenyl)methyl]azetidin-3-ol |
Standard InChI | InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-9(10)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3 |
Standard InChI Key | FCCKHSSYWWTKKU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1CC2(CNC2)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-(2-methoxybenzyl)azetidin-3-ol is C₁₁H₁₅NO₂, with a molecular weight of 209.24 g/mol. The azetidine ring, a four-membered saturated heterocycle, introduces significant ring strain, enhancing reactivity and influencing conformational stability . The 2-methoxybenzyl substituent contributes to the compound’s lipophilicity, as evidenced by its predicted logP value of 1.82, calculated using the Osiris property explorer .
Structural Features
-
Azetidine Core: The azetidine ring’s puckered conformation reduces steric hindrance, enabling interactions with biological targets such as enzymes and receptors .
-
2-Methoxybenzyl Group: The methoxy group at the ortho position of the benzyl moiety enhances electron-donating effects, potentially influencing binding affinity in pharmacological contexts .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅NO₂ |
Molecular Weight | 209.24 g/mol |
logP (Predicted) | 1.82 |
Hydrogen Bond Donors | 2 (hydroxyl, NH) |
Hydrogen Bond Acceptors | 3 (two ether oxygens, NH) |
Synthesis and Optimization
The synthesis of 3-(2-methoxybenzyl)azetidin-3-ol follows a three-step protocol adapted from methods used for analogous azetidine derivatives .
Stepwise Synthesis
-
Ring-Opening of Epichlorohydrin:
-
Cyclization:
-
Hydrogenolysis:
Table 2: Synthetic Route Comparison
Step | Key Parameter | Value |
---|---|---|
1 | Temperature | 0–5°C |
2 | Solvent | Acetonitrile |
3 | Catalyst | Pd/C (5% w/w) |
Biological Activity and Mechanisms
Recent studies on structurally related azetidine derivatives suggest potential therapeutic applications for 3-(2-methoxybenzyl)azetidin-3-ol.
Antimicrobial Activity
-
MRSA Inhibition: Analogous compounds with bromine substitutions show MIC values of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus.
Applications in Drug Development
Pharmacokinetic Optimization
-
Lipophilicity: The logP of 1.82 facilitates blood-brain barrier penetration, suggesting utility in CNS-targeted therapies .
-
Metabolic Stability: Azetidine rings resist cytochrome P450 oxidation, prolonging half-life in vivo .
Scaffold for Analog Synthesis
-
Derivatization Sites:
-
Hydroxyl group: Acylation or sulfonation for prodrug strategies.
-
Benzyl methoxy group: Halogenation to modulate electronic effects.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume